molecular formula C16H20ClN3O2S B12505206 (2S,4R)-4-Hydroxy-N-[4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide Hydrochloride

(2S,4R)-4-Hydroxy-N-[4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide Hydrochloride

Cat. No.: B12505206
M. Wt: 353.9 g/mol
InChI Key: QNLCWFKBLGSPME-UHFFFAOYSA-N
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Description

(2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is known for its unique structural features, which include a pyrrolidine ring, a hydroxy group, and a thiazole moiety. Its molecular formula is C29H32N4O4S, and it has a molecular weight of 532.66 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The reaction conditions are optimized to achieve the desired product with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with unique chemical and physical properties. These derivatives can be tailored for specific applications in research and industry .

Scientific Research Applications

(2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-Hydroxy-1-((S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
  • (S,R,S)-VL285 Phenol-C2-NH2 hydrochloride

Uniqueness

Compared to similar compounds, (2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to interact with a broader range of molecular targets, making it a versatile tool in scientific research .

Properties

IUPAC Name

4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S.ClH/c1-10-15(22-9-19-10)12-4-2-11(3-5-12)7-18-16(21)14-6-13(20)8-17-14;/h2-5,9,13-14,17,20H,6-8H2,1H3,(H,18,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLCWFKBLGSPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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